Ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzoyl chloride with ethyl 4-methyl-5-acetylthiophene-3-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring system can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An intermediate in the synthesis of Relugolix, a drug used to treat advanced prostate cancer.
Thiophene derivatives: Various thiophene-based compounds with similar structural features and applications in medicinal chemistry and material science
Uniqueness
Ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H16N2O6S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[(2-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H16N2O6S/c1-4-25-17(22)13-9(2)14(10(3)20)26-16(13)18-15(21)11-7-5-6-8-12(11)19(23)24/h5-8H,4H2,1-3H3,(H,18,21) |
InChI Key |
XQKUZJNNAPIMFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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